Cas no 62176-77-6 (3-hydrazinyl-1,2-benzothiazole)

3-Hydrazinyl-1,2-benzothiazole is a heterocyclic compound featuring a benzothiazole core functionalized with a hydrazinyl group at the 3-position. This structural motif imparts reactivity suitable for applications in organic synthesis, particularly as a versatile intermediate in the preparation of pharmacologically active compounds, agrochemicals, and dyes. The hydrazinyl moiety enables condensation reactions with carbonyl compounds, facilitating the formation of hydrazones and other derivatives. Its benzothiazole backbone contributes to stability and potential biological activity, making it valuable in medicinal chemistry research. The compound is typically handled under controlled conditions due to its reactivity, and purity is critical for consistent performance in synthetic applications.
3-hydrazinyl-1,2-benzothiazole structure
62176-77-6 structure
Product Name:3-hydrazinyl-1,2-benzothiazole
CAS No:62176-77-6
MF:C7H7N3S
MW:165.215579271317
MDL:MFCD09045648
CID:455409
Update Time:2025-10-11

3-hydrazinyl-1,2-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazol-3(2H)-one, hydrazone
    • 1,2-benzothiazol-3-ylhydrazine
    • 3-hydrazinyl-1,2-benzothiazole
    • 1,2-Benzisothiazole, 3-hydrazinyl-
    • MDL: MFCD09045648
    • Inchi: 1S/C7H7N3S/c8-9-7-5-3-1-2-4-6(5)11-10-7/h1-4H,8H2,(H,9,10)
    • InChI Key: DCOLLAZCLKHACI-UHFFFAOYSA-N
    • SMILES: S1C2=C(C=CC=C2)C(NN)=N1

Computed Properties

  • Exact Mass: 165.03621

Experimental Properties

  • Density: 1.51±0.1 g/cm3(Predicted)
  • Melting Point: 162-163 °C
  • Boiling Point: 352.4±25.0 °C(Predicted)
  • PSA: 50.41
  • pka: 2.10±0.20(Predicted)

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3-hydrazinyl-1,2-benzothiazole Related Literature

Additional information on 3-hydrazinyl-1,2-benzothiazole

Introduction to 1,2-Benzisothiazol-3(2H)-one, hydrazone (CAS No: 62176-77-6)

1,2-Benzisothiazol-3(2H)-one, hydrazone, identified by its Chemical Abstracts Service (CAS) number 62176-77-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzisothiazole class, a structural motif known for its broad spectrum of biological activities. The presence of a hydrazone functional group in its molecular structure imparts unique reactivity and potential therapeutic applications, making it a subject of extensive research in academic and industrial settings.

The chemical structure of 1,2-Benzisothiazol-3(2H)-one, hydrazone consists of a benzene ring fused with an isothiazole ring system, with a hydrazone moiety attached at the 3-position of the isothiazole ring. This arrangement contributes to its ability to interact with various biological targets, including enzymes and receptors. The compound’s dual functionality—aromaticity from the benzene ring and electrophilicity from the isothiazole ring—makes it a versatile scaffold for drug discovery.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse pharmacological properties. Among these, benzisothiazole derivatives have shown promise in treating a range of diseases, including inflammation, cancer, and infectious disorders. The hydrazone group in 1,2-Benzisothiazol-3(2H)-one, hydrazone is particularly noteworthy because it can undergo nucleophilic addition reactions, allowing for further derivatization and the development of novel analogs with enhanced biological activity.

One of the most compelling aspects of 1,2-Benzisothiazol-3(2H)-one, hydrazone is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop inhibitors targeting specific enzymes involved in disease pathways. For instance, studies have demonstrated its utility in generating compounds that modulate inflammatory responses by inhibiting key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The pharmacological profile of 1,2-Benzisothiazol-3(2H)-one, hydrazone has been explored through both in vitro and in vivo studies. In cell-based assays, derivatives of this compound have exhibited significant anti-inflammatory effects by reducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, preclinical studies have suggested that certain analogs may possess anticancer properties by inducing apoptosis in tumor cells while sparing healthy cells.

The synthesis of 1,2-Benzisothiazol-3(2H)-one, hydrazone involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors under controlled conditions. Advances in synthetic methodologies have enabled the efficient preparation of this compound and its derivatives on a scalable basis.

The growing interest in 1,2-Benzisothiazol-3(2H)-one, hydrazone has spurred collaborations between academic institutions and pharmaceutical companies aiming to develop novel therapeutics. Several research groups have reported novel derivatives with improved pharmacokinetic profiles and reduced side effects. These efforts highlight the compound’s significance as a building block for next-generation drugs.

From a computational chemistry perspective, molecular modeling studies have provided valuable insights into the interactions between 1,2-Benzisothiazol-3(2H)-one, hydrazone and biological targets. These studies have helped rationalize its observed biological activity and guide the design of more potent derivatives. Techniques such as docking simulations and quantum mechanical calculations have been instrumental in understanding its mode of action at the molecular level.

The future prospects for 1,2-Benzisothiazol-3(2H)-one, hydrazone are promising given its versatility and potential therapeutic applications. Ongoing research aims to expand its utility by exploring new synthetic pathways and evaluating its efficacy in clinical trials. As our understanding of disease mechanisms evolves, compounds like this one are likely to play an increasingly important role in developing targeted therapies.

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